molecular formula C6H11N B2676531 rac-(1S,5S)-6-azabicyclo[3.2.0]heptane CAS No. 1821759-34-5

rac-(1S,5S)-6-azabicyclo[3.2.0]heptane

Cat. No.: B2676531
CAS No.: 1821759-34-5
M. Wt: 97.161
InChI Key: GWFZPCFEIOINER-WDSKDSINSA-N
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Description

rac-(1S,5S)-6-azabicyclo[3.2.0]heptane is a high-purity chemical compound offered with the CAS Number 1821759-34-5 and a molecular formula of C6H11N . This bicyclic amine features a [3.2.0] bridged ring system, a structure of significant interest in medicinal chemistry for constructing conformationally restricted pharmacophores and complex molecular architectures . The compound is characterized by its specific stereochemistry, as denoted by the (1S,5S) configuration, and is provided as a racemic mixture. It has a molecular weight of approximately 97.16 g/mol . Researchers utilize this azabicyclo[3.2.0]heptane scaffold as a versatile synthetic intermediate or a core building block in the design and synthesis of novel biologically active molecules . Its rigid, three-dimensional structure makes it particularly valuable for probing biological targets and developing new therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5S)-6-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-5-4-7-6(5)3-1/h5-7H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFZPCFEIOINER-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN[C@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1S,5S)-6-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

rac-(1S,5S)-6-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups attached to the nitrogen atom .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
Rac-(1S,5S)-6-azabicyclo[3.2.0]heptane derivatives have been investigated for their potential as therapeutic agents targeting various diseases:

  • Dopamine Receptor Modulation : The compound has shown promise as a modulator of dopamine receptors, particularly the D3 receptor, which is implicated in neuropsychiatric disorders such as schizophrenia and Parkinson's disease .
  • Antiviral Activity : Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against HIV, by interfering with viral replication processes .
  • Antibacterial Properties : Studies have demonstrated that azabicyclo[3.2.0]heptane derivatives can enhance the efficacy of existing antibacterial agents, such as fluoroquinolones, making them more effective against gram-positive bacteria .

2. Structure-Activity Relationship Studies
Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Variations in stereochemistry and functional groups can significantly influence the binding affinity and selectivity for biological targets .

Synthetic Chemistry Applications

1. Synthesis Techniques
The synthesis of this compound typically involves multi-step processes that can be adapted for industrial scale-up:

  • Continuous Flow Synthesis : Recent advancements in continuous flow synthesis techniques have shown to enhance the efficiency and scalability of producing this compound . This method allows for better control over reaction conditions and improved yields.
  • Cascade Reactions : The application of cascade reactions in synthesizing bicyclic compounds has been explored, providing a more efficient route to obtain this compound derivatives .

Case Studies

1. Case Study on Antiviral Activity
A study conducted by Alibes et al. focused on synthesizing azabicyclo[3.2.0]heptane derivatives aimed at enhancing antiviral activity against HIV . The results indicated that specific modifications to the azabicyclo structure led to increased efficacy in inhibiting viral replication.

2. Case Study on Antibacterial Efficacy
Kim et al.'s research involved attaching azabicyclo[3.2.0]heptane scaffolds to known antibacterial agents . Their findings suggested that these novel compounds exhibited superior activity against resistant strains of bacteria compared to traditional fluoroquinolones.

Mechanism of Action

The mechanism by which rac-(1S,5S)-6-azabicyclo[3.2.0]heptane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

rac-(1R,5S)-6-Azabicyclo[3.2.0]heptan-7-one

  • Key Difference : The presence of a ketone group at the 7-position and inverted stereochemistry (1R,5S) distinguishes this compound.
  • Impact : The ketone introduces polarity, affecting solubility and reactivity. The stereochemical inversion alters binding affinity to biological targets, as seen in enzyme inhibition studies .
  • Synthesis : Prepared via stereoselective cyclization reactions, highlighting the sensitivity of bicyclic systems to reaction conditions .

rac-(1R,5R)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane

  • Key Difference : A fluoromethyl substituent at the 1-position and nitrogen at the 3-position.
  • Impact : Fluorination enhances metabolic stability and bioavailability. The 3-aza configuration modifies basicity compared to 6-aza derivatives, influencing receptor interactions .

Heteroatom-Modified Analogues

3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride

  • Key Difference : Oxygen replaces a carbon at the 3-position, forming an oxa-aza hybrid.
  • Impact : The ether linkage increases conformational flexibility but reduces nitrogen basicity. This derivative shows reduced affinity for nAChRs compared to the parent 6-aza compound .
  • Synthesis : Prepared via acid-catalyzed cyclization, with hydrochloride salts improving crystallinity for characterization .

3,6-Diazabicyclo[3.2.0]heptane Derivatives

  • Key Difference : Dual nitrogen atoms at the 3- and 6-positions (e.g., (1S,5S)-3-(5,6-dichloro-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane).
  • Impact : Enhanced hydrogen-bonding capacity and rigidity improve selectivity for nAChR subtypes. This compound exhibits potent analgesic activity in preclinical models .
  • Pharmacology: Patented for treating neuropathic pain, with IC₅₀ values in the nanomolar range for α4β2 nAChR inhibition .

Substituted Derivatives

Benzyl-Substituted Derivatives

  • Example : rac-(1R,5S,6S)-3-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione
  • Key Feature : A boronate ester and benzyl group introduce steric bulk and enable Suzuki-Miyaura cross-coupling reactions.
  • Application : Used in photochemical [2+2] cycloadditions to generate sp³-rich libraries for drug discovery .
  • Characterization: NMR studies (¹H, ¹³C, NOESY) confirm the bicyclic structure and stereochemistry .

tert-Butyl Carbamate-Protected Analogues

  • Example : (1R,5S)-tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
  • Key Feature : The tert-butoxycarbonyl (Boc) group protects the secondary amine, enabling stepwise functionalization.
  • Synthesis : Palladium-catalyzed coupling reactions (e.g., with tris(dibenzylideneacetone)dipalladium(0)) yield intermediates for PET tracer development .

Comparative Data Table

Compound Name Key Structural Features Molecular Formula Pharmacological Application Reference
This compound 6-aza, bicyclo[3.2.0], (1S,5S) stereochemistry C₆H₁₁N nAChR modulation
rac-(1R,5S)-6-azabicyclo[3.2.0]heptan-7-one 7-ketone, (1R,5S) stereochemistry C₆H₉NO Enzyme inhibition studies
3-Oxa-6-azabicyclo[3.2.0]heptane HCl 3-oxa, 6-aza, hydrochloride salt C₆H₁₂ClNO Structural flexibility analysis
(1S,5S)-3-(5,6-Dichloropyridinyl)-3,6-diazabicyclo[3.2.0]heptane 3,6-diaza, dichloropyridinyl substituent C₁₁H₁₂Cl₂N₃ Analgesic (nAChR-targeted)
rac-(1R,5R)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane 3-aza, fluoromethyl substituent C₇H₁₂FN PET ligand development

Biological Activity

Rac-(1S,5S)-6-azabicyclo[3.2.0]heptane is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound belongs to a class of azabicyclic derivatives known for their interactions with various neurotransmitter receptors, making them valuable in drug development.

Chemical Structure and Properties

The structure of this compound features a bicyclic framework that includes nitrogen as a heteroatom. This configuration contributes to its unique biological properties.

PropertyValue
Molecular FormulaC7_7H11_{11}N
Molecular Weight111.17 g/mol
LogP1.75
Polar Surface Area58 Å
Hydrogen Bond Acceptors1
Hydrogen Bond Donors1

Dopamine Receptor Affinity

Research has demonstrated that this compound exhibits significant binding affinity for dopamine receptors, particularly the D2 and D3 subtypes. A study indicated that this compound shows greater binding affinity at the D(2L) and D(3) dopamine receptors compared to D(1) sites, highlighting its potential as a selective ligand for these receptors .

Antimicrobial Activity

In addition to its neuropharmacological properties, derivatives of the azabicyclo[3.2.0]heptane skeleton have been studied for their antimicrobial activity. For instance, compounds derived from this framework have shown enhanced activity against Gram-positive bacteria, including Streptococcus pneumoniae and Staphylococcus aureus, when linked to known antibacterial agents like fluoroquinolones .

Study on Dopamine Receptor Modulation

In a notable study, this compound was synthesized and evaluated for its effects on dopamine receptor modulation using kinetic resolution techniques with immobilized lipase B from Candida antarctica. The results indicated that the compound selectively modulated dopamine receptor activity, with distinct affinities observed between different enantiomers .

Synthesis and Evaluation of Derivatives

Further research involved synthesizing various derivatives of this compound through multicomponent reactions and evaluating their biological activities. These studies revealed that modifications to the bicyclic structure could significantly enhance receptor binding properties and overall biological efficacy .

Q & A

Q. What are the established synthetic routes for rac-(1S,5S)-6-azabicyclo[3.2.0]heptane, and how can stereochemical control be achieved?

Synthesis of bicyclic amines like rac-(1S,5S)-6-azabicyclo[3.2.0]heptane typically involves cyclization strategies. Key methods include:

  • Ring-closing metathesis (RCM): Pre-functionalized linear precursors with olefinic bonds can undergo RCM to form the bicyclic framework, as seen in analogous azabicyclo systems .
  • Intramolecular cycloadditions: For example, [2+2] or [3+2] cycloadditions of appropriately substituted amines may yield the bicyclic core .
  • Stereochemical control: Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce stereoselectivity. Evidence from β-lactam derivatives (e.g., ampicillin analogs) highlights the use of enantiopure starting materials to preserve stereochemistry .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy: 1H and 13C NMR are critical for confirming ring junction stereochemistry. Coupling constants (e.g., between bridgehead protons) and NOE experiments resolve spatial arrangements .
  • X-ray crystallography: Single-crystal analysis provides unambiguous confirmation of the bicyclic structure and stereochemistry, as demonstrated in related azabicyclo compounds .
  • Mass spectrometry: High-resolution MS (HRMS) verifies molecular formula, while tandem MS/MS can elucidate fragmentation patterns .

Q. How can researchers optimize purification protocols for this compound, given its structural complexity?

  • Chromatographic methods: Reverse-phase HPLC or flash chromatography with polar stationary phases (e.g., silica gel) are effective, as shown in purification of β-lactam derivatives .
  • Recrystallization: Solvent mixtures (e.g., ethanol/water) can enhance purity, particularly for hydrochloride salts, as noted in similar bicyclic amines .

Advanced Research Questions

Q. What computational approaches are recommended to model the reactivity and conformational dynamics of this compound?

  • Density Functional Theory (DFT): Calculate transition-state energies for ring-opening or functionalization reactions. Studies on bicyclo[3.2.0]heptane derivatives have used DFT to predict regioselectivity in electrophilic attacks .
  • Molecular Dynamics (MD): Simulate solvent effects on conformational equilibria. Software like Gaussian or ORCA is widely used for such analyses .

Q. How can contradictions in experimental data (e.g., NMR assignments or reaction yields) be resolved?

  • Comparative analysis: Cross-reference spectral data with structurally similar compounds (e.g., 4-thia-1-azabicyclo[3.2.0]heptane derivatives) to validate assignments .
  • Theoretical validation: Use computational NMR prediction tools (e.g., ACD/Labs or ChemDraw) to reconcile observed shifts with calculated values .
  • Replication under controlled conditions: Reproduce reactions with strict temperature/pH control to isolate variables affecting yields, as emphasized in reaction optimization studies .

Q. What are the thermodynamic stability trends of this compound under varying conditions?

  • Thermogravimetric Analysis (TGA): Assess decomposition profiles. Data from bicyclo[3.2.0]heptane analogs indicate stability up to 200°C in inert atmospheres .
  • Solution-phase stability: Monitor degradation via HPLC under acidic/basic conditions. β-Lactam derivatives show sensitivity to hydrolysis, suggesting similar vulnerabilities for azabicyclo systems .

Q. What strategies are effective for functionalizing the azabicyclo core to explore biological activity?

  • Late-stage diversification: Introduce substituents via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic acylations, as seen in penicillin derivatives .
  • Bioisosteric replacements: Replace the bridgehead nitrogen with sulfur or oxygen to modulate pharmacokinetic properties, a tactic validated in related bicyclic systems .

Methodological Notes

  • Literature Search: Use SciFinder to retrieve patents and journal articles via substructure searches focused on bicyclo[3.2.0]heptane scaffolds .
  • Experimental Design: Align with CRDC classifications for chemical engineering (e.g., RDF2050112 for reactor design) to ensure reproducibility .

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